8-[4-(4-氟苯基)哌嗪-1-基]-3-甲基-7-(3-嘧啶-2-基硫烷基丙基)嘌呤-2,6-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-[4-(4-Fluorophenyl)piperazin-1-yl]-3-methyl-7-(3-pyrimidin-2-ylsulfanylpropyl)purine-2,6-dione is a useful research compound. Its molecular formula is C23H25FN8O2S and its molecular weight is 496.57. The purity is usually 95%.
BenchChem offers high-quality 8-[4-(4-Fluorophenyl)piperazin-1-yl]-3-methyl-7-(3-pyrimidin-2-ylsulfanylpropyl)purine-2,6-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-[4-(4-Fluorophenyl)piperazin-1-yl]-3-methyl-7-(3-pyrimidin-2-ylsulfanylpropyl)purine-2,6-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
拮抗剂活性
Watanabe 等人 (1992 年) 的一项研究调查了与指定化合物结构相似的 1,2,4-三唑-3(2H)-酮和 1,3,5-三嗪-2,4(3H)-二酮衍生物的拮抗剂活性。他们在这些化合物中发现了显着的 5-HT2 拮抗剂活性,表明在靶向血清素受体方面具有潜在的应用 (Watanabe 等人,1992 年)。
心血管活性
Chłoń-Rzepa 等人 (2004 年) 合成了 1,3-二甲基-7-(2-羟基-3-哌嗪丙基)-3,7-二氢-1H-嘌呤-2,6-二酮的衍生物,并测试了它们的心血管活性。他们的研究结果表明,某些类似物具有很强的预防性抗心律失常活性和降压活性,表明具有潜在的心血管治疗用途 (Chłoń-Rzepa 等人,2004 年)。
抗抑郁药
2016 年,Zagórska 等人对 1H-咪唑并[2,1-f]嘌呤-2,4(3H,8H)-二酮的衍生物进行了研究,其结构与指定化合物相似,以了解其作为抗抑郁药的潜力。他们发现了有效的血清素受体配体,对某些磷酸二酯酶具有较弱的抑制效力,表明它们在开发抗抑郁药和/或抗焦虑药中很有用 (Zagórska 等人,2016 年)。
发光特性
Gan 等人 (2003 年) 研究了与指定化合物相关的新型哌嗪取代萘二甲酰亚胺化合物,研究了它们的发光特性和光致电子转移。这项研究可能有助于开发具有特定光学特性的新材料 (Gan 等人,2003 年)。
除草剂应用
Li 等人 (2005 年) 对与本化合物在结构上相关的 1-苯基-哌嗪-2,6-二酮的新型研究揭示了显着的除草活性,表明具有潜在的农业应用 (Li 等人,2005 年)。
抗菌评估
Sunduru 等人 (2011 年) 合成了新型 8-氟诺氟沙星衍生物,并评估了它们对包括耐甲氧西林金黄色葡萄球菌在内的各种菌株的抗菌活性。结构相似性表明指定化合物具有可能的抗菌应用 (Sunduru 等人,2011 年)。
抗组胺活性
Pascal 等人 (1985 年) 合成了 1,3-二甲基-7-[3-(4-取代-哌嗪-1-基)-取代-烷基]-1H-嘌呤-2,6-二酮的衍生物,并评估了它们的抗组胺活性。他们的研究结果表明,包括指定的化合物在内的此类化合物在治疗过敏方面具有潜力 (Pascal 等人,1985 年)。
作用机制
Target of Action
The primary targets of this compound are the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . They transport purine and pyrimidine nucleosides across the cell membrane .
Mode of Action
This compound interacts with ENTs, inhibiting their function . It is more selective to ENT2 than to ENT1 . The compound reduces the maximum rate of uridine uptake (Vmax) in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating that it is a non-competitive inhibitor .
Biochemical Pathways
The inhibition of ENTs affects the nucleotide synthesis pathway by reducing the transport of nucleosides into the cell . This can have downstream effects on DNA replication and repair, RNA synthesis, and other cellular processes that rely on nucleotides.
Result of Action
The inhibition of ENTs by this compound can disrupt nucleotide synthesis and other cellular processes, potentially leading to cell death . .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the presence of a halogen substitute in the fluorophenyl moiety next to the piperazine ring is essential for the inhibitory effects on ENT1 and ENT2 .
属性
IUPAC Name |
8-[4-(4-fluorophenyl)piperazin-1-yl]-3-methyl-7-(3-pyrimidin-2-ylsulfanylpropyl)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN8O2S/c1-29-19-18(20(33)28-23(29)34)32(10-3-15-35-21-25-8-2-9-26-21)22(27-19)31-13-11-30(12-14-31)17-6-4-16(24)5-7-17/h2,4-9H,3,10-15H2,1H3,(H,28,33,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPGACNATCYDXHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)C4=CC=C(C=C4)F)CCCSC5=NC=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN8O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。